molecular formula C7H12N4O B2759835 (2,5-Dimethyl-2H-pyrazol-3-yl)-acetic acid hydrazide CAS No. 934172-66-4

(2,5-Dimethyl-2H-pyrazol-3-yl)-acetic acid hydrazide

Cat. No. B2759835
CAS RN: 934172-66-4
M. Wt: 168.2
InChI Key: RSCJFQHUIUEKAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,5-Dimethyl-2H-pyrazol-3-yl)-acetic acid hydrazide, also known as DMPA hydrazide, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is widely used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of (2,5-Dimethyl-2H-pyrazol-3-yl)-acetic acid hydrazide hydrazide is not fully understood. However, it is believed to act as an inhibitor of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. (2,5-Dimethyl-2H-pyrazol-3-yl)-acetic acid hydrazide hydrazide has also been shown to exhibit antioxidant and anti-inflammatory activities.
Biochemical and Physiological Effects:
(2,5-Dimethyl-2H-pyrazol-3-yl)-acetic acid hydrazide hydrazide has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory activities. (2,5-Dimethyl-2H-pyrazol-3-yl)-acetic acid hydrazide hydrazide has also been shown to exhibit neuroprotective and hepatoprotective activities.

Advantages and Limitations for Lab Experiments

(2,5-Dimethyl-2H-pyrazol-3-yl)-acetic acid hydrazide hydrazide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit various biological activities. However, (2,5-Dimethyl-2H-pyrazol-3-yl)-acetic acid hydrazide hydrazide has several limitations for lab experiments. It is relatively unstable and has a short half-life. It also has poor solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the study of (2,5-Dimethyl-2H-pyrazol-3-yl)-acetic acid hydrazide hydrazide. One area of research is the synthesis of new metal complexes using (2,5-Dimethyl-2H-pyrazol-3-yl)-acetic acid hydrazide hydrazide as a ligand. These complexes can be studied for their potential biological activities. Another area of research is the synthesis of new heterocyclic compounds using (2,5-Dimethyl-2H-pyrazol-3-yl)-acetic acid hydrazide hydrazide as a starting material. These compounds can be studied for their potential pharmacological activities. Additionally, further studies are needed to fully understand the mechanism of action of (2,5-Dimethyl-2H-pyrazol-3-yl)-acetic acid hydrazide hydrazide and its potential therapeutic applications.
Conclusion:
In conclusion, (2,5-Dimethyl-2H-pyrazol-3-yl)-acetic acid hydrazide hydrazide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has been widely used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. (2,5-Dimethyl-2H-pyrazol-3-yl)-acetic acid hydrazide hydrazide has been shown to exhibit various biological activities, including anticonvulsant, analgesic, anti-inflammatory, neuroprotective, and hepatoprotective activities. While there are several advantages to using (2,5-Dimethyl-2H-pyrazol-3-yl)-acetic acid hydrazide hydrazide in lab experiments, there are also several limitations that must be considered. Further studies are needed to fully understand the potential therapeutic applications of (2,5-Dimethyl-2H-pyrazol-3-yl)-acetic acid hydrazide hydrazide.

Scientific Research Applications

(2,5-Dimethyl-2H-pyrazol-3-yl)-acetic acid hydrazide hydrazide has been widely used in scientific research due to its unique properties. It has been used as a ligand in the synthesis of various metal complexes that have been studied for their potential biological activities. (2,5-Dimethyl-2H-pyrazol-3-yl)-acetic acid hydrazide hydrazide has also been used in the synthesis of various heterocyclic compounds that have been studied for their potential pharmacological activities.

properties

IUPAC Name

2-(2,5-dimethylpyrazol-3-yl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-5-3-6(11(2)10-5)4-7(12)9-8/h3H,4,8H2,1-2H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCJFQHUIUEKAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)CC(=O)NN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

As described for example 112a, (2,5-dimethyl-2H-pyrazol-3-yl)-acetic acid ethyl ester in ethanol was reacted with hydrazine hydrate (2 equivalents) at reflux for 16 h. Evaporation of all volatiles and chromatography (SiO2, dichloromethane:methanol:aq.ammonia (25%)=100:0:0 to 90:10:1) afforded the title compound as a white solid (yield: 78%). MS: m/e=169.3 [M+H]+.
Name
(2,5-dimethyl-2H-pyrazol-3-yl)-acetic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
78%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.